molecular formula C17H18O2 B3395537 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene CAS No. 70278-85-2

2,7-Dimethoxy-9,9-dimethyl-9H-fluorene

Cat. No. B3395537
CAS RN: 70278-85-2
M. Wt: 254.32 g/mol
InChI Key: PBWXFKIBGJQEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethoxy-9,9-dimethyl-9H-fluorene (DDF) is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. DDF is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon widely used in the production of dyes, pharmaceuticals, and agrochemicals. DDF has been synthesized using different methods, and its properties have been studied in detail.

Scientific Research Applications

Synthesis and Material Applications

2,7-Dimethoxy-9,9-dimethyl-9H-fluorene serves as an important intermediate in synthesizing various materials with practical applications. For instance, its derivatives are used in the synthesis of luminescent materials and OLEDs (Organic Light Emitting Diodes), as highlighted in the research conducted by Bai Xue-feng (2013) where it played a crucial role in producing 9,9-dimethyl-9H-fluoren-2-ylboronic acid, a key component in OLED material synthesis (Bai Xue-feng, 2013).

Coordination Chemistry and Fluorescence Probes

Research by Yan-Fei Liu et al. (2013) highlights the compound's relevance in coordination chemistry. They studied the coordination chemistry of symmetric fluorene-based ligands with cuprous chloride, involving 2,7-dimethoxy-9,9-dimethyl-9H-fluorene. This study revealed unique chemical interactions, contributing to understanding molecular structures and interactions in complex chemical systems (Yan-Fei Liu et al., 2013).

Ginagunta Saroja et al. (2004) demonstrated the utility of derivatives of 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene in creating fluorescence probes. Their research involved synthesizing N-substituted 2-amino-9,9-dialkylfluorenes, which showed potential as fluorescence probes for femtosecond solvation dynamics (Ginagunta Saroja et al., 2004).

Optical and Electronic Properties in Polymers

Li Yang et al. (2005) explored the optical and electronic properties of pi-conjugated polymers based on the electron-rich 3,6-dimethoxy-fluorene unit. Their research contributes significantly to understanding how substituting electron-donating groups affects the electrical and optical properties of poly(fluorene)-type materials, which are commonly used in polymer-based emitting devices (Li Yang et al., 2005).

Detection and Sensing Applications

J. Ni et al. (2016) demonstrated the application of 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, synthesized using 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene, as a fluorescence sensor for detecting substances like 2,4,6-trinitrophenol (TNP) and acetate ions. This illustrates the potential of 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene derivatives in environmental and security sensingapplications (J. Ni et al., 2016).

properties

IUPAC Name

2,7-dimethoxy-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2)15-9-11(18-3)5-7-13(15)14-8-6-12(19-4)10-16(14)17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWXFKIBGJQEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612582
Record name 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethoxy-9,9-dimethyl-9H-fluorene

CAS RN

70278-85-2
Record name 2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Reactant of Route 3
Reactant of Route 3
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Reactant of Route 4
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Reactant of Route 5
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,7-Dimethoxy-9,9-dimethyl-9H-fluorene

Citations

For This Compound
1
Citations
SH Abdelwahed - 2006 - search.proquest.com
We have designed and synthesized a modified calixarene derivative that allows, for the first time, the isolation of a stable cation radical salt that binds a single molecule of nitric oxide …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.